molecular formula C8H9ClINO2S B13312678 2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide

2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide

Cat. No.: B13312678
M. Wt: 345.59 g/mol
InChI Key: HQAAIPSJTZZYRK-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide is an organic compound with the molecular formula C8H9ClINO2S It is a derivative of sulfonamide, characterized by the presence of chlorine, iodine, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method includes the iodination of 2-chlorobenzenesulfonamide, followed by N-ethylation. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and ethylating agents such as ethyl iodide for the N-ethylation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfonamide group to produce sulfonic acids or amines.

Scientific Research Applications

2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The presence of chlorine and iodine atoms can enhance the compound’s reactivity and binding affinity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-iodobenzene-1-sulfonamide
  • N-ethyl-5-iodobenzenesulfonamide
  • 2-Chloro-N-methyl-5-iodobenzene-1-sulfonamide

Uniqueness

2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and iodine atoms, along with the N-ethyl sulfonamide group, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H9ClINO2S

Molecular Weight

345.59 g/mol

IUPAC Name

2-chloro-N-ethyl-5-iodobenzenesulfonamide

InChI

InChI=1S/C8H9ClINO2S/c1-2-11-14(12,13)8-5-6(10)3-4-7(8)9/h3-5,11H,2H2,1H3

InChI Key

HQAAIPSJTZZYRK-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)I)Cl

Origin of Product

United States

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